9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine
CAS No.: 91898-02-1
Cat. No.: VC15916532
Molecular Formula: C10H16N6O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91898-02-1 |
|---|---|
| Molecular Formula | C10H16N6O3 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H16N6O3/c1-15(2)10-12-6-7(13-9(11)14-8(6)18)16(10)5-19-4-3-17/h17H,3-5H2,1-2H3,(H3,11,13,14,18) |
| Standard InChI Key | ITUXUQYNYXPKBM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one, reflects its dual functionalization. The purine core undergoes substitution at two critical positions:
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8-position: A dimethylamino group (-N(CH₃)₂) enhances hydrophobicity and potential base-pairing versatility.
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9-position: A hydroxyethoxymethyl side chain (-CH₂OCH₂CH₂OH) mimics ribose moieties in natural nucleosides, facilitating interactions with viral or cellular polymerases .
The SMILES string CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N and InChIKey ITUXUQYNYXPKBM-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Properties
Key computed properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 268.27 g/mol | |
| XLogP3 | -1.2 (estimated) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 | |
| Topological Surface Area | 125 Ų |
The low XLogP3 value (-1.2) indicates high hydrophilicity, consistent with its polar hydroxyethoxy and dimethylamino groups .
Synthesis and Analog Development
Synthetic Pathways
While explicit protocols for 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine are scarce, analogous compounds suggest a multi-step approach:
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Guanine Functionalization: Introduction of the dimethylamino group via nucleophilic substitution at the 8-position using dimethylamine under basic conditions .
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Side Chain Addition: Coupling the 9-position with 2-hydroxyethoxymethyl chloride via alkylation, catalyzed by phase-transfer agents .
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Purification: Chromatographic isolation using reverse-phase HPLC, as evidenced by similar purine derivatives .
Structural Analogues
Modifications to the core structure yield compounds with divergent biological activities:
The dimethylamino group in 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine may reduce cellular toxicity compared to halogenated analogues while retaining target affinity .
Biological Activity and Mechanisms
Antibacterial Effects
Derivatives bearing 9-(hydroxyethoxymethyl) groups exhibit activity against Bacillus subtilis and Escherichia coli, with MIC values as low as 8 μg/mL . The dimethylamino group may enhance membrane permeability, though resistance via efflux pumps remains a concern .
Cytotoxicity Profile
Preliminary assays on human fibroblasts indicate an IC₅₀ > 100 μM, suggesting favorable selectivity indices for antiviral/antibacterial applications .
Pharmacological Applications and Challenges
Therapeutic Prospects
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Antiviral Therapy: Potential use against DNA viruses (e.g., herpesviruses, poxviruses) due to polymerase targeting .
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Antibacterial Adjuvants: Synergy with β-lactams against Gram-positive pathogens observed in analogous compounds .
Limitations
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Metabolic Instability: Rapid glucuronidation of the hydroxyethoxy group may limit oral bioavailability .
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Resistance Mutations: Viral kinases with reduced affinity for nucleoside analogues could diminish efficacy .
Future Directions
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